Hsd17B13-IN-96

HSD17B13 IC50 Estradiol

Hsd17B13-IN-96 is a co-crystal-validated HSD17B13 inhibitor (IC50=140nM; PDB 8G84) offering defined biochemical potency and permeability (LogD=-0.2; Papp=0.9×10⁻⁶ cm/s) for use as a calibrated SAR benchmark, structural biology reference, or permeability negative control. Ensure experimental reproducibility with a characterized reference compound. Inquire for bulk R&D quantities.

Molecular Formula C23H14F6N4O4
Molecular Weight 524.4 g/mol
Cat. No. B12367547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-96
Molecular FormulaC23H14F6N4O4
Molecular Weight524.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C23H14F6N4O4/c24-22(25,26)19-16(34)9-8-15(31-19)20(35)32-14-6-3-5-13-18(14)21(36)33(11-30-13)10-12-4-1-2-7-17(12)37-23(27,28)29/h1-9,11,34H,10H2,(H,32,35)
InChIKeyOEUNFTBQLPLZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-96: A Pfizer-Disclosed, Small-Molecule Inhibitor of HSD17B13 for Liver Disease Research


HSD17B13-IN-96 (CAS: 2849338-43-6) is a small-molecule inhibitor of the hepatic enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein genetically linked to the progression of nonalcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) . The compound was disclosed in a 2024 patent by Pfizer Inc. as part of a series of novel HSD17B13 inhibitors and/or degraders for the treatment of liver disorders [1]. Commercially available from multiple suppliers, HSD17B13-IN-96 demonstrates an IC50 value of <0.1 μM against the estradiol substrate in vitro, positioning it as a potent tool compound for preclinical investigation of HSD17B13 biology .

Why HSD17B13-IN-96 Cannot Be Replaced by Another HSD17B13 Inhibitor Without Risk


Substituting HSD17B13-IN-96 with a different HSD17B13 inhibitor (e.g., HSD17B13-IN-5, HSD17B13-IN-8, or HSD17B13-IN-17) is not recommended for rigorous research due to significant differences in chemical structure, potency, and reported activity profiles. While many in-class compounds share a common mechanism of inhibiting HSD17B13's enzymatic activity on estradiol, they exhibit substantial variation in their inhibitory constants (Ki/IC50) and may demonstrate distinct activity against alternative substrates like leukotriene B3 (LTB3) [1]. Furthermore, the patent literature identifies HSD17B13-IN-96 as part of a specific Pfizer-disclosed chemical series, implying unique structural features and a proprietary development pathway distinct from other publicly available tool compounds [2]. Interchanging these compounds without direct validation introduces uncontrolled variables, potentially leading to irreproducible results in phenotypic or mechanistic studies.

Quantitative Evidence for HSD17B13-IN-96 Versus Alternative HSD17B13 Inhibitors


Potency for Estradiol Substrate Compared to Closest Analogs

HSD17B13-IN-96 demonstrates an IC50 of <0.1 μM for the estradiol substrate, establishing it as a potent inhibitor within the HSD17B13 tool compound landscape . This potency is comparable to other commonly used HSD17B13 inhibitors, such as HSD17B13-IN-8 (IC50 <0.1 μM) and HSD17B13-IN-17 (IC50 <0.1 μM), but significantly less potent than HSD17B13-IN-5, which has a reported Ki of ≤50 nM [1].

HSD17B13 IC50 Estradiol

Lack of Reported LTB3 Activity Compared to Multi-Substrate Inhibitors

No public data currently indicates that HSD17B13-IN-96 inhibits HSD17B13-mediated metabolism of leukotriene B3 (LTB3). In contrast, HSD17B13-IN-8 and HSD17B13-IN-17 are explicitly reported to inhibit LTB3 with IC50 values of <1 μM [1]. This suggests a potential divergence in substrate selectivity profiles between these tool compounds.

HSD17B13 Leukotriene B3 Substrate Specificity

Proprietary Pfizer Chemical Series vs. Publicly Disclosed Tool Compounds

HSD17B13-IN-96 belongs to a chemical series disclosed in a Pfizer patent (US 20240150334 A1) for novel HSD17B13 inhibitors [1]. This patent-protected status implies a distinct chemical structure and potentially optimized drug-like properties compared to earlier, publicly disclosed tool compounds such as HSD17B13-IN-8 or HSD17B13-IN-17, which may originate from different chemical matter or screening campaigns .

HSD17B13 Patent Chemical Series

Availability and Purity for Reproducible Research

HSD17B13-IN-96 is available from multiple commercial vendors (e.g., InvivoChem, MedChemExpress, TargetMol) with typical purity specifications of ≥98% . This multi-source availability can provide supply chain redundancy and competitive pricing, which is not guaranteed for all HSD17B13 inhibitors (e.g., HSD17B13-IN-5 may have more limited availability).

HSD17B13 Procurement Purity

Optimal Research and Industrial Application Scenarios for HSD17B13-IN-96


Preclinical Validation of HSD17B13 as a Therapeutic Target in NAFLD/NASH

Given its potent inhibition of HSD17B13 (IC50 <0.1 μM) , HSD17B13-IN-96 is ideally suited for in vitro and in vivo studies aimed at validating HSD17B13 as a drug target for nonalcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH). Its disclosure in a Pfizer patent [1] further supports its use in translational research where a compound from a pharmaceutical pipeline is desirable.

Comparative Pharmacology Studies with Other HSD17B13 Inhibitors

HSD17B13-IN-96 can serve as a benchmark tool compound in head-to-head studies with other HSD17B13 inhibitors (e.g., HSD17B13-IN-5, HSD17B13-IN-8) to explore structure-activity relationships and differentiate inhibitor profiles . Such studies are essential for understanding the impact of chemical structure on potency, selectivity, and downstream biological effects.

Chemical Probe for Investigating HSD17B13-Mediated Estradiol Metabolism

For researchers specifically focused on HSD17B13's role in estradiol metabolism, HSD17B13-IN-96 provides a well-characterized, commercially available probe with defined potency . Its lack of reported activity against LTB3 suggests it may offer a cleaner phenotype for estradiol-focused studies compared to inhibitors with broader substrate activity profiles .

Procurement for Long-Term, Multi-Site Research Collaborations

Due to its availability from multiple reputable vendors , HSD17B13-IN-96 is a reliable choice for multi-year, multi-site research projects. This supply chain redundancy mitigates the risk of single-vendor shortages and ensures consistent material quality across different experimental sites, which is critical for data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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